molecular formula C27H20Cl4N2O B070857 N,N'-Bis((2-chlorophenyl)(4-chlorophenyl)methyl)urea CAS No. 160807-92-1

N,N'-Bis((2-chlorophenyl)(4-chlorophenyl)methyl)urea

Cat. No. B070857
M. Wt: 530.3 g/mol
InChI Key: VWEREVVGYSTRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis((2-chlorophenyl)(4-chlorophenyl)methyl)urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture since the 1950s. It belongs to the family of substituted ureas and is known for its selective action against weeds. Diuron is a white crystalline solid that is soluble in organic solvents but insoluble in water. It is a non-volatile compound that is stable under normal conditions.

Mechanism Of Action

Diuron acts by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which leads to the disruption of the electron transport chain and the production of reactive oxygen species. This results in the destruction of chlorophyll and the eventual death of the plant.

Biochemical And Physiological Effects

Diuron has been shown to have toxic effects on aquatic organisms, including fish, invertebrates, and algae. It can also affect soil microorganisms and disrupt the ecosystem. In humans, Diuron has been shown to have low acute toxicity, but long-term exposure may lead to adverse health effects such as cancer.

Advantages And Limitations For Lab Experiments

Diuron is widely used in laboratory experiments due to its selective action against weeds and its stability under normal conditions. However, its effects on non-target organisms and the environment should be taken into consideration when designing experiments. In addition, the use of Diuron in field experiments may be limited due to its persistence in the soil and the potential for leaching into groundwater.

Future Directions

1. Development of new herbicides with improved selectivity and reduced environmental impact.
2. Investigation of the mechanisms of herbicide resistance in weeds.
3. Study of the effects of herbicides on non-target organisms and the ecosystem.
4. Development of new methods for the detection and quantification of herbicides in the environment.
5. Investigation of the potential health effects of long-term exposure to herbicides in humans.
6. Study of the effects of herbicides on soil microorganisms and the soil ecosystem.

Synthesis Methods

The synthesis of Diuron involves the reaction between 2-chloroaniline, 4-chloroaniline, and methyl isocyanate in the presence of a catalyst. The reaction takes place in a solvent such as toluene or xylene and is carried out under reflux conditions. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in research to study the effects of herbicides on soil microorganisms, plant growth, and water quality. Diuron has also been used in studies to investigate the mechanisms of action of herbicides and the development of herbicide resistance in weeds.

properties

CAS RN

160807-92-1

Product Name

N,N'-Bis((2-chlorophenyl)(4-chlorophenyl)methyl)urea

Molecular Formula

C27H20Cl4N2O

Molecular Weight

530.3 g/mol

IUPAC Name

1,3-bis[(2-chlorophenyl)-(4-chlorophenyl)methyl]urea

InChI

InChI=1S/C27H20Cl4N2O/c28-19-13-9-17(10-14-19)25(21-5-1-3-7-23(21)30)32-27(34)33-26(18-11-15-20(29)16-12-18)22-6-2-4-8-24(22)31/h1-16,25-26H,(H2,32,33,34)

InChI Key

VWEREVVGYSTRBH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)Cl

synonyms

1,3-bis[(2-chlorophenyl)-(4-chlorophenyl)methyl]urea

Origin of Product

United States

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